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Compound of Interest

Compound Name:
1-(4-Chlorophenyl)-2-

methylpropan-2-ol

Cat. No.: B156310 Get Quote

An In-Depth Technical Guide to 1-(4-Chlorophenyl)-2-methylpropan-2-ol: Molecular Profile,

Synthesis, and Characterization

Introduction
1-(4-Chlorophenyl)-2-methylpropan-2-ol is a tertiary alcohol of significant interest within

synthetic and medicinal chemistry. Its molecular architecture, characterized by a halogenated

aromatic ring linked to a sterically hindered tertiary alcohol moiety, makes it a valuable building

block and intermediate. The presence of the 4-chlorophenyl group can influence the molecule's

lipophilicity, metabolic stability, and biological activity, making its derivatives candidates for

investigation in drug discovery and agrochemical development. This guide provides a

comprehensive overview of its molecular structure, physicochemical properties, a robust

synthetic protocol grounded in established chemical principles, and methods for its analytical

characterization.

Part 1: Molecular Structure and Physicochemical
Properties
Structural Elucidation
The International Union of Pure and Applied Chemistry (IUPAC) name, 1-(4-chlorophenyl)-2-
methylpropan-2-ol, precisely defines the molecule's connectivity. The structure is built upon a

three-carbon propane chain.
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Propan-2-ol base: The "-ol" suffix at position 2 indicates a hydroxyl (-OH) group is attached

to the second carbon of the propane chain.

2-methyl group: A methyl (-CH₃) group is also attached to this second carbon, making it a

tertiary alcohol carbon, as it is bonded to three other carbon atoms (C1 of the propane chain

and two methyl groups).

1-(4-Chlorophenyl) group: A phenyl group (a benzene ring) is attached to the first carbon of

the propane chain. The "4-Chloro" prefix specifies that a chlorine atom is substituted at the

para-position (position 4) of this phenyl ring.

This arrangement results in a molecule with a distinct separation between the planar, aromatic

chlorophenyl ring and the bulky, three-dimensional tertiary alcohol functional group.

Molecular Structure Diagram
The following diagram illustrates the two-dimensional chemical structure of 1-(4-
Chlorophenyl)-2-methylpropan-2-ol.

Caption: 2D structure of 1-(4-Chlorophenyl)-2-methylpropan-2-ol.

Physicochemical Data Summary
The fundamental properties of 1-(4-Chlorophenyl)-2-methylpropan-2-ol are summarized

below. This data is critical for experimental design, including solvent selection, reaction

temperature control, and purification strategies.
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Property Value Source(s)

IUPAC Name
1-(4-chlorophenyl)-2-

methylpropan-2-ol
[1][2]

CAS Number 5468-97-3 [1][3][4][5]

Molecular Formula C₁₀H₁₃ClO [1][3][4][6]

Molecular Weight 184.66 g/mol [3][4][5][6][7]

Appearance Solid / Oil [1][3][5]

Melting Point 34 °C [2][5]

Synonyms

2-(4-Chlorobenzyl)-2-propanol,

4-Chloro-α,α-

dimethylphenethyl alcohol

[1][5]

Part 2: Synthesis via Grignard Reaction
The synthesis of tertiary alcohols is classically achieved through the addition of a Grignard

reagent to a suitable ketone. For 1-(4-Chlorophenyl)-2-methylpropan-2-ol, a highly efficient

and logical pathway involves the nucleophilic addition of a 4-chlorobenzylmagnesium halide

Grignard reagent to acetone.

Mechanistic Rationale and Workflow
The Grignard reaction is a cornerstone of carbon-carbon bond formation. The causality of the

workflow is as follows:

Grignard Reagent Formation: 4-chlorobenzyl chloride is reacted with magnesium metal in an

anhydrous ether solvent. The magnesium inserts into the carbon-chlorine bond, reversing its

polarity. The benzylic carbon, formerly electrophilic, becomes a potent nucleophile (a

carbanion).

Nucleophilic Attack: The highly nucleophilic carbon of the Grignard reagent attacks the

electrophilic carbonyl carbon of acetone. This forms a new carbon-carbon bond and a

magnesium alkoxide intermediate.
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Protonation (Workup): The reaction is quenched with a weak acid (e.g., aqueous ammonium

chloride) to protonate the alkoxide, yielding the final tertiary alcohol product and water-

soluble magnesium salts.

This protocol is self-validating as the progress can be monitored at each stage, and the final

product's identity is confirmed through standard analytical techniques.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b156310?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step 1: Grignard Reagent Formation

Step 2: Nucleophilic Addition

Step 3: Workup & Purification

4-Chlorobenzyl Chloride + Mg

4-Chlorobenzylmagnesium Chloride

 Reflux 

Anhydrous Diethyl Ether

Acetone in Anhydrous Ether

 Dropwise addition at 0°C 

Magnesium Alkoxide Intermediate

Aqueous NH₄Cl

 Quench 

Extraction & Column Chromatography

1-(4-Chlorophenyl)-2-methylpropan-2-ol

Click to download full resolution via product page

Caption: Workflow for the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol.
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Experimental Protocol
This protocol describes the synthesis of 1-(4-Chlorophenyl)-2-methylpropan-2-ol from 4-

chlorobenzyl chloride and acetone. All glassware must be rigorously dried, and the reaction

should be conducted under an inert atmosphere (e.g., nitrogen or argon).

Materials:

Magnesium turnings

Iodine crystal (as initiator)

4-Chlorobenzyl chloride

Anhydrous diethyl ether

Acetone, anhydrous

Saturated aqueous ammonium chloride (NH₄Cl) solution

Anhydrous magnesium sulfate (MgSO₄)

Standard laboratory glassware, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

Grignard Reagent Preparation:

Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped

with a reflux condenser and a dropping funnel under an inert atmosphere.

Add a single crystal of iodine.

Add a small volume of anhydrous diethyl ether to cover the magnesium.

Dissolve 4-chlorobenzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to

the dropping funnel.
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Add a small portion of the chloride solution to the magnesium. The initiation of the reaction

is indicated by heat evolution and the disappearance of the iodine color. If the reaction

does not start, gentle warming may be required.

Once initiated, add the remaining 4-chlorobenzyl chloride solution dropwise at a rate that

maintains a gentle reflux.

After the addition is complete, continue to stir the mixture at room temperature for 30-60

minutes to ensure complete formation of the Grignard reagent.

Reaction with Acetone:

In a separate flame-dried flask, prepare a solution of anhydrous acetone (1.0 equivalent)

in anhydrous diethyl ether.

Cool this acetone solution to 0 °C using an ice bath.

Slowly add the prepared Grignard reagent to the cooled acetone solution via a cannula or

dropping funnel with vigorous stirring. Maintain the temperature below 10 °C throughout

the addition. This exothermic step is controlled by slow addition to prevent side reactions.

Once the addition is complete, allow the reaction mixture to warm to room temperature

and stir for 1-2 hours.

Workup and Extraction:

Cool the reaction mixture back to 0 °C and slowly quench it by adding saturated aqueous

ammonium chloride solution dropwise. This hydrolyzes the magnesium alkoxide and

neutralizes any unreacted Grignard reagent.

Transfer the mixture to a separatory funnel. Separate the organic layer.

Extract the aqueous layer two more times with diethyl ether.

Combine all organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

Purification:
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Filter off the drying agent and remove the solvent under reduced pressure using a rotary

evaporator.

The resulting crude product can be purified by flash column chromatography on silica gel

to yield the pure 1-(4-Chlorophenyl)-2-methylpropan-2-ol.

Part 3: Analytical Characterization
Post-synthesis, the identity and purity of the compound must be unequivocally confirmed. A

combination of spectroscopic methods provides a self-validating system of characterization.

¹H NMR (Proton Nuclear Magnetic Resonance): This technique confirms the proton

environment. Expected signals for 1-(4-Chlorophenyl)-2-methylpropan-2-ol would include:

A singlet for the six equivalent protons of the two methyl groups.

A singlet for the two benzylic protons (-CH₂-).

A singlet for the hydroxyl proton (-OH), which may be broad and is D₂O exchangeable.

Two doublets in the aromatic region (typically 7.0-7.5 ppm) corresponding to the AA'BB'

system of the 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon

skeleton. Distinct signals would be expected for the methyl carbons, the benzylic carbon, the

quaternary alcohol carbon, and the four unique carbons of the chlorophenyl ring.

Mass Spectrometry (MS): GC-MS or LC-MS would confirm the molecular weight of the

compound. The mass spectrum would show a molecular ion peak (M⁺) at m/z 184, along

with a characteristic M+2 peak at m/z 186 with approximately one-third the intensity, which is

indicative of the presence of a single chlorine atom.

Infrared (IR) Spectroscopy: This method identifies functional groups. A strong, broad

absorption band in the region of 3200-3600 cm⁻¹ would be characteristic of the O-H stretch

of the tertiary alcohol.

Conclusion
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1-(4-Chlorophenyl)-2-methylpropan-2-ol is a well-defined chemical entity with distinct

structural and physicochemical properties. Its synthesis is reliably achieved through the

Grignard reaction, a fundamental and well-understood transformation in organic chemistry. The

protocols and analytical methodologies described herein provide a robust framework for the

preparation and validation of this compound, enabling its use in further research and

development in the chemical and pharmaceutical sciences.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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